molecular formula C13H15NO B15164549 3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- CAS No. 194979-79-8

3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-

Cat. No.: B15164549
CAS No.: 194979-79-8
M. Wt: 201.26 g/mol
InChI Key: MYAIDKISTKRVSQ-UHFFFAOYSA-N
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Description

3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- is a heterocyclic compound that belongs to the quinolizine family This compound is characterized by its fused ring structure, which includes a benzene ring and a quinolizine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine to form an imine intermediate, which then undergoes cyclization to yield the desired quinolizine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolizine N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated quinolizine derivatives .

Scientific Research Applications

3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3H-Quinazolin-4-one: Another heterocyclic compound with similar structural features but different biological activities.

    Quinolizidine: A related compound with a different ring structure and chemical properties.

Uniqueness

3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- is unique due to its specific ring structure and the presence of multiple functional groups that allow for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

194979-79-8

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1,2,4,4a,5,6-hexahydrobenzo[f]quinolizin-3-one

InChI

InChI=1S/C13H15NO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,11H,5-9H2

InChI Key

MYAIDKISTKRVSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N3C1CC(=O)CC3

Origin of Product

United States

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